molecular formula C15H13ClO2 B2452191 5-Chloro-2-(2-ethylphenoxy)benzaldehyde CAS No. 1712638-58-8

5-Chloro-2-(2-ethylphenoxy)benzaldehyde

Cat. No.: B2452191
CAS No.: 1712638-58-8
M. Wt: 260.72
InChI Key: OLPMDXQKOHBJNR-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-ethylphenoxy)benzaldehyde: is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . . This compound is characterized by the presence of a chloro group, an ethylphenoxy group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-chloro-2-(2-ethylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-2-11-5-3-4-6-14(11)18-15-8-7-13(16)9-12(15)10-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPMDXQKOHBJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-ethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(2-ethylphenoxy)benzaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in various chemical reactions that lead to biologically active molecules.

Anticancer Activity

Research has indicated that derivatives of 5-chloro-2-(2-ethylphenoxy)benzaldehyde exhibit potential anticancer properties. For instance, compounds derived from this aldehyde have been synthesized and evaluated for their efficacy against cancer cell lines, demonstrating significant antiproliferative effects. The structure-activity relationship (SAR) studies suggest that modifications at the phenoxy position can enhance biological activity, making it a valuable scaffold for drug development .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its electrophilic nature. It can undergo various reactions such as:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, leading to diverse derivatives.
  • Condensation Reactions : It can react with amines to form imines or other nitrogen-containing compounds, which are often biologically active.

Synthesis of Complex Molecules

5-Chloro-2-(2-ethylphenoxy)benzaldehyde has been employed in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to form stable intermediates makes it a key player in multi-step synthetic routes .

Material Science

In the field of materials science, 5-Chloro-2-(2-ethylphenoxy)benzaldehyde is explored for its potential use in developing new materials with specific properties.

Polymer Chemistry

The compound can be used as a precursor for synthesizing polymers that exhibit unique thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can enhance their performance characteristics, making them suitable for applications in coatings, adhesives, and composites.

Case Study 1: Antitumor Evaluation

A study evaluated the antiproliferative effects of derivatives synthesized from 5-Chloro-2-(2-ethylphenoxy)benzaldehyde on various cancer cell lines. The results indicated that certain modifications significantly increased the compounds' efficacy against HeLa and CaCo-2 cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Synthesis of Novel Antimicrobials

Another investigation focused on synthesizing antimicrobial agents using 5-Chloro-2-(2-ethylphenoxy)benzaldehyde as a starting material. The synthesized compounds were tested against bacterial strains, showing promising results comparable to standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 5-Chloro-2-(2-methylphenoxy)benzaldehyde
  • 5-Chloro-2-(2-propylphenoxy)benzaldehyde
  • 5-Chloro-2-(2-isopropylphenoxy)benzaldehyde

Comparison: 5-Chloro-2-(2-ethylphenoxy)benzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different alkyl groups, this compound may exhibit distinct physical and chemical properties, such as solubility, boiling point, and reactivity .

Biological Activity

5-Chloro-2-(2-ethylphenoxy)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

  • IUPAC Name: 5-Chloro-2-(2-ethylphenoxy)benzaldehyde
  • Molecular Formula: C15H15ClO2
  • Molecular Weight: 274.73 g/mol

The compound features a benzaldehyde functional group, which is known for its reactivity and biological significance, particularly in interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that benzaldehyde derivatives exhibit antimicrobial activity against various pathogens. The presence of the chloro and ethylphenoxy substituents in 5-Chloro-2-(2-ethylphenoxy)benzaldehyde may enhance its interaction with microbial membranes, potentially leading to cell death through membrane disruption or inhibition of essential metabolic pathways.

  • Study Findings:
    • In vitro evaluations have shown that benzaldehyde derivatives can reduce the minimum inhibitory concentration (MIC) against Staphylococcus aureus and other Gram-positive bacteria .
    • The compound's structure allows it to interact with bacterial membranes, causing disintegration and subsequent cell death .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde have been investigated in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.

  • Mechanism of Action:
    • The compound may induce oxidative stress within cancer cells, leading to increased reactive oxygen species (ROS) levels, which can trigger apoptotic pathways .
    • Its ability to penetrate cell membranes and accumulate within cells enhances its potential as an anticancer agent.

Research Findings and Case Studies

  • Antimicrobial Activity:
    • A study demonstrated that benzaldehyde derivatives could inhibit the growth of various bacteria, including Bacillus anthracis and Pantoea conspicua , at concentrations as low as 8 mM .
  • Cytotoxicity Assessment:
    • A cytotoxicity study on related compounds showed low cytotoxic effects on normal cell lines while effectively reducing viability in cancerous cells .
  • Neuroprotective Potential:
    • Research on similar benzaldehyde derivatives indicated significant neuroprotection against oxidative stress-induced damage in neuronal cell lines .

Data Table: Biological Activities of 5-Chloro-2-(2-ethylphenoxy)benzaldehyde

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityLow toxicity to normal cells; induces apoptosis
NeuroprotectivePotential protective effects against oxidative stress

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